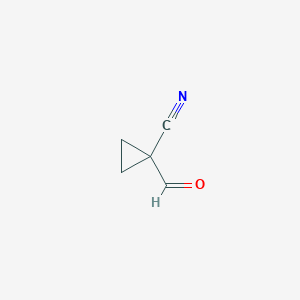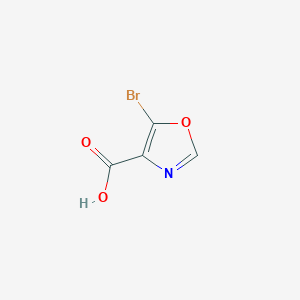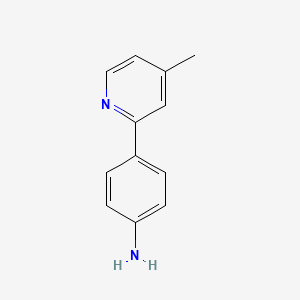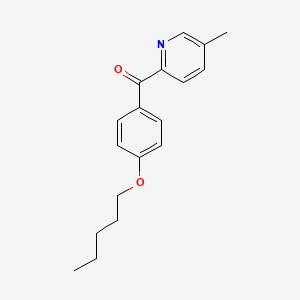
2-Cyclopropylpyrrolidine hydrochloride
Overview
Description
2-Cyclopropylpyrrolidine hydrochloride, also known as CPP, is a chemical compound that is widely used in scientific experiments. It has a CAS Number of 558478-81-2 and a molecular weight of 147.65 .
Synthesis Analysis
The synthesis of this compound involves the use of hydrogen chloride, hydrogen, and palladium 10% on activated carbon in ethanol and water under an inert atmosphere . The reaction mixture is stirred under a H2 atmosphere for an additional 24 hours after the addition of more Pd/C and 1 N HCl (aq). The mixture is then filtered and the resulting residue is triturated with diethyl ether to afford the HCl salt of the title compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H . The molecular formula is C7H14ClN .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is normal .
Scientific Research Applications
Application in Medicinal Chemistry
The synthesis and properties of various pyrrolidine derivatives, including those related to 2-Cyclopropylpyrrolidine hydrochloride, have been extensively studied in the field of medicinal chemistry. For example, the asymmetric synthesis of N-acylpyrrolidines has been explored for their potential in inhibiting hepatitis C virus polymerase (Agbodjan et al., 2008). Additionally, studies on the synthesis of 2-phenylpyrrole derivatives have contributed to the development of various pharmaceutical compounds, reflecting the broader interest in pyrrolidine derivatives in drug discovery (Apsimon et al., 1979).
Advancements in Organic Synthesis
The field of organic synthesis has seen significant advancements with the study of compounds like this compound. Research has focused on developing efficient synthetic routes and understanding the chemical properties of related compounds. For instance, studies have been conducted on the technique for synthesizing (S)-3-hydroxypyrrolidine hydrochloride, highlighting the evolving methodologies in this area (Li Zi-cheng, 2009).
Chemical Research and Development
Chemical research and development have benefited from studies on this compound and its analogs. Research includes exploring reactions of donor-acceptor cyclopropanes, which has implications for the development of new chemical entities and synthetic pathways (Borisova et al., 2019).
Exploration in Biochemistry
This compound and similar compounds have also found applications in biochemistry. For instance, their use in studying selective activation of metabotropic glutamate receptors showcases their potential in understanding biochemical pathways and mechanisms (Battaglia et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
- 2-Cyclopropylpyrrolidine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . By binding to these receptors, it modulates their activity and affects various physiological processes.
Mode of Action
- 2-Cyclopropylpyrrolidine competes with free histamine for binding at histamine receptors, thereby exerting antihistamine effects. It also competes with serotonin for binding at serotonin receptors, leading to antagonism of serotonin’s actions. Antagonism of serotonin in the hypothalamus may account for its ability to stimulate appetite .
Biochemical Analysis
Biochemical Properties
2-Cyclopropylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting the synthesis of proteins and other essential biomolecules. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool in research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects. These threshold effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins can influence its overall bioavailability and efficacy in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s precise role in cellular processes and its potential as a biochemical tool .
Properties
IUPAC Name |
2-cyclopropylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJZUXVQAPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558478-81-2 | |
| Record name | 2-cyclopropylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


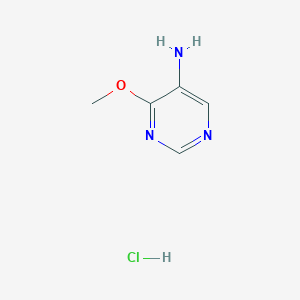


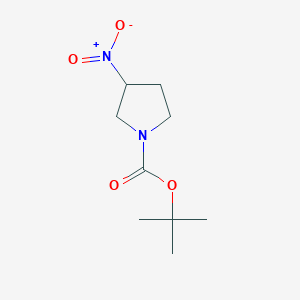

![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)
